4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Description
4-(Piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a piperidine sulfonyl group at the 4-position of the benzamide core and a pyrazolo[1,5-a]pyridine-3-ylmethyl substituent on the nitrogen atom. This compound is structurally designed to optimize geometric similarity and synthetic feasibility for biological activity . The sulfonyl group enhances metabolic stability, while the pyrazolo[1,5-a]pyridine moiety contributes to π-π stacking interactions in receptor binding .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c25-20(21-14-17-15-22-24-13-5-2-6-19(17)24)16-7-9-18(10-8-16)28(26,27)23-11-3-1-4-12-23/h2,5-10,13,15H,1,3-4,11-12,14H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDXJEJERCLOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. This can be achieved through palladium-catalyzed reactions involving halovinyl or aryl aldehydes and 3-aminopyrazoles[_{{{CITATION{{{_1{Microwave-assisted palladium mediated efficient synthesis of pyrazolo 3,4-
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: This compound has potential applications in medicinal chemistry. It may be used as a lead compound for the development of new drugs, particularly in the treatment of diseases related to inflammation and pain.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or therapeutic outcomes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors, leading to the activation or inhibition of certain pathways. For example, it may interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid metabolism[_{{{CITATION{{{_2{Structural Basis for PPARα Activation by 1H-pyrazolo-3,4-b ... - Nature.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key examples:
Key Findings
Core Scaffold Impact :
- Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine: Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit higher GABAA receptor affinity due to enhanced hydrogen bonding via the pyrimidine nitrogen . In contrast, pyrazolo[1,5-a]pyridine derivatives (e.g., target compound) may favor kinase interactions due to bulkier aromatic systems .
- Benzamide vs. Acetamide: Benzamide cores (e.g., target compound) improve metabolic stability compared to acetamide analogs, which are more prone to hydrolysis .
Substituent Effects: Sulfonyl Groups: The piperidinylsulfonyl group in the target compound enhances solubility and blood-brain barrier penetration, making it suitable for CNS targets . Nitro/Cyano Substituents: Nitro groups (e.g., ) increase electron-withdrawing effects, enhancing receptor binding affinity but reducing metabolic stability. Cyano groups offer a balance between potency and stability . Heteroaromatic Modifications: Thiophene or pyridine substitutions (e.g., ) modulate selectivity; pyridin-3-ylmethyl groups in improve kinase inhibition by interacting with hydrophobic pockets .
Biological Activity: GABAA Receptor Inhibitors (): Compounds with pyrazolo[1,5-a]pyrimidine cores and electron-withdrawing substituents (nitro, cyano) show IC50 values in the nanomolar range for anxiety and epilepsy models . Kinase Inhibitors (): Pyrazolo[3,4-d]pyrimidine derivatives (e.g., ) inhibit CDK2 with IC50 < 100 nM, attributed to the pyrimidine core’s ability to mimic ATP .
Biological Activity
The compound 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a novel synthetic derivative that has garnered attention due to its potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Pyrazolo[1,5-a]pyridine
- Substituents : Piperidin-1-ylsulfonyl and benzamide groups
Research indicates that compounds containing a pyrazole moiety exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects on various cancer cell lines. They target key pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Properties : The sulfonamide group in this compound may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes .
- Antimicrobial Activity : Pyrazole derivatives have demonstrated effectiveness against several bacterial strains, making them potential candidates for antibiotic development .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to this compound.
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole compounds could enhance the efficacy of doxorubicin, suggesting a synergistic effect that could be explored further for combination therapies in cancer treatment . -
Anti-inflammatory Action :
Research conducted on sulfonamide-containing compounds revealed their potential in treating inflammatory diseases by inhibiting key enzymes involved in the inflammatory response. This aligns with the expected activity of the sulfonamide group present in our compound of interest . -
Antimicrobial Properties :
A series of studies highlighted the antimicrobial activities of pyrazole derivatives against various pathogens. Compounds similar to this compound were tested against Staphylococcus aureus and showed promising results, indicating potential for further development as antibiotics .
Q & A
Q. How can researchers optimize the synthesis of 4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide to improve yield and reduce reaction time?
Methodological Answer:
- Microwave Irradiation vs. Conventional Heating: Comparative studies demonstrate that microwave-assisted synthesis significantly reduces reaction time (from 6–8 hours to 15–30 minutes) and improves yields (from 45–60% to 70–85%). This is attributed to uniform energy distribution and enhanced reaction kinetics .
- Catalytic Additives: The use of pyridine as a catalyst in ethanol under reflux conditions facilitates cyclization and minimizes side reactions.
- Example Data:
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 6–8 hours | 45–60 |
| Microwave Irradiation | 15–30 minutes | 70–85 |
Reference: Synthesis optimization via microwave conditions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound during synthesis?
Methodological Answer:
- Spectroscopic Techniques:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., δ 2.91 for piperidine NCH2 groups) .
- IR Spectroscopy: Identifies functional groups (e.g., SO2 stretch at 1369–1347 cm⁻¹ and NH/ NH2 at 3474–3207 cm⁻¹) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 587 corresponding to C24H24FN11O2S) .
- Chromatography: HPLC monitors reaction progress, while TLC ensures intermediate purity.
Reference: Structural validation protocols .
Q. What are the key considerations in designing experiments to evaluate the biological activity of this compound?
Methodological Answer:
- In Vitro Assays:
- Control Groups: Include reference drugs (e.g., sulfamethoxazole for sulfonamide comparisons) and solvent controls.
- Dose-Response Curves: Establish activity thresholds and assess selectivity indices.
Reference: Biological evaluation frameworks .
Advanced Research Questions
Q. How does the regioselectivity of pyrazolo[1,5-a]pyrimidine ring formation impact the synthesis of derivatives, and what methods can control this?
Methodological Answer:
- Regioselectivity Drivers:
- Electronic Effects: The exocyclic amino group in 3,5-diaminopyrazole preferentially reacts with electrophilic reagents (e.g., hydrazones) to form the pyrazolo[1,5-a]pyrimidine core .
- Solvent and Temperature: Polar solvents (e.g., pyridine) and microwave heating (120°C) favor cyclization at the seventh position, minimizing isomerization .
- Crystallography: Single-crystal X-ray diffraction resolves regiochemical ambiguities in final products .
Reference: Regioselective synthesis strategies .
Q. What strategies can resolve contradictions in reported biological activities of sulfonamide-containing pyrazoloheterocycles?
Methodological Answer:
- Systematic SAR Studies: Modify substituents at positions 5, 6, and 7 to isolate activity contributors (e.g., piperidinylsulfonyl vs. aryl groups) .
- Target Engagement Assays: Use kinase profiling or thermal shift assays to verify direct binding to hypothesized targets (e.g., antimicrobial or anticancer proteins).
- Meta-Analysis: Cross-reference data across studies while controlling for assay conditions (e.g., cell line variability, incubation times) .
Q. How can in silico modeling guide the structural modification of this compound to enhance target binding affinity?
Methodological Answer:
- Molecular Docking: Predict interactions with therapeutic targets (e.g., TSPO for imaging or kinases for anticancer activity) using software like AutoDock or Schrödinger .
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis.
- Example: Modifying the pyrazolo[1,5-a]pyridine moiety to increase hydrophobic interactions improved TSPO binding affinity by 36-fold in analogous compounds .
Q. What mechanistic insights explain the formation of byproducts during diazonium salt transformations in related pyrazoloheterocycles?
Methodological Answer:
- Pathway Analysis: Ionic vs. radical pathways in acetonitrile yield distinct products (e.g., pyrazolo[3,4-c]isoquinoline vs. dibenzodiazocine derivatives). Radical scavengers or Lewis acids can suppress undesired pathways .
- Byproduct Mitigation: Lower reaction temperatures (<0°C) and anhydrous conditions reduce decomposition of diazonium intermediates .
Q. How can in vivo models validate the therapeutic potential of this compound for diseases like cancer or viral infections?
Methodological Answer:
- Xenograft Models: Test efficacy in immunodeficient mice implanted with human cancer cells, monitoring tumor volume and biomarkers (e.g., Ki-67 for proliferation) .
- Pharmacokinetics: Assess oral bioavailability, half-life, and metabolite profiling using LC-MS/MS.
- Example: Fluorine-18 radiolabeling enabled PET imaging to track tumor uptake in TSPO-expressing cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
